molecular formula C8H12O3S B14600231 2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene CAS No. 61212-10-0

2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene

Cat. No.: B14600231
CAS No.: 61212-10-0
M. Wt: 188.25 g/mol
InChI Key: UHKARPXJNRJPOF-UHFFFAOYSA-N
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Description

2-Methoxy-1,6-dioxa-9-thiaspiro[45]dec-3-ene is a chemical compound with the molecular formula C8H12O3S It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclohexanone with a sulfur-containing reagent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions as in the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different spiro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized spiro compounds .

Scientific Research Applications

2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1,6-dioxa-9-thiaspiro[4This makes it a valuable compound for various research and industrial purposes .

Properties

CAS No.

61212-10-0

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

2-methoxy-1,10-dioxa-7-thiaspiro[4.5]dec-3-ene

InChI

InChI=1S/C8H12O3S/c1-9-7-2-3-8(11-7)6-12-5-4-10-8/h2-3,7H,4-6H2,1H3

InChI Key

UHKARPXJNRJPOF-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2(O1)CSCCO2

Origin of Product

United States

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